molecular formula C20H12N2O2 B11513497 3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one

3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11513497
M. Wt: 312.3 g/mol
InChI Key: NXNCVDVDSKCQLM-UHFFFAOYSA-N
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Description

3-(Dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a dibenzofuran moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to improve yield and reduce reaction time.

    Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency and safety.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which 3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler structure lacking the indole moiety.

    Indole-2-one: Lacks the dibenzofuran moiety but shares the indole core.

Uniqueness

    Structural Complexity: The combination of dibenzofuran and indole moieties provides unique electronic and steric properties.

Properties

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

3-dibenzofuran-3-ylimino-1H-indol-2-one

InChI

InChI=1S/C20H12N2O2/c23-20-19(15-6-1-3-7-16(15)22-20)21-12-9-10-14-13-5-2-4-8-17(13)24-18(14)11-12/h1-11H,(H,21,22,23)

InChI Key

NXNCVDVDSKCQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C(=O)N2

Origin of Product

United States

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